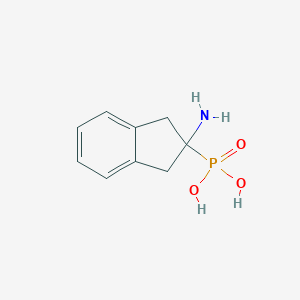

2-Aminoindan-2-phosphonic acid

Description

(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid (CAS 141120-17-4), also known as 2-aminoindan-2-phosphonic acid, is a heterocyclic phosphonic acid derivative with the molecular formula C₉H₁₂NO₃P and a molecular weight of 213.17 g/mol . Its structure features a bicyclic indene scaffold substituted with an amino group and a phosphonic acid moiety. This compound is primarily utilized as a competitive inhibitor of phenylalanine ammonia-lyase (PAL), an enzyme critical in phenylpropanoid biosynthesis, making it relevant in plant biochemistry and pharmaceutical research . Physicochemical properties include a predicted pKa of ~1.03 and a log P value <2, indicating high acidity and moderate hydrophilicity .

Propriétés

IUPAC Name |

(2-amino-1,3-dihydroinden-2-yl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12NO3P/c10-9(14(11,12)13)5-7-3-1-2-4-8(7)6-9/h1-4H,5-6,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFRDRWPYDVEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566537 | |

| Record name | (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141120-17-4 | |

| Record name | (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Phosphorylation of 2-Aminoindane

A foundational approach involves the direct phosphorylation of 2-aminoindane using phosphonic acid derivatives. This method typically employs phosphorus trichloride (PCl₃) or phosphorous acid (H₃PO₃) under controlled acidic conditions. The reaction proceeds via nucleophilic substitution, where the amino group in 2-aminoindane facilitates the attack on the phosphorus center, followed by hydrolysis to yield the phosphonic acid moiety.

Reaction Conditions:

Mechanistic Insights:

The amino group’s lone pair initiates nucleophilic attack on the electrophilic phosphorus atom in PCl₃, forming a P–N intermediate. Subsequent hydrolysis replaces chloride ions with hydroxyl groups, culminating in the phosphonic acid structure. Steric hindrance from the indane backbone necessitates prolonged reaction times to achieve satisfactory conversions.

Kabachnik-Fields Three-Component Reaction

Adapting the Kabachnik-Fields reaction enables the simultaneous introduction of amino and phosphonic acid groups. This one-pot synthesis involves 1H-indene-2-carbaldehyde, ammonium acetate, and dialkyl phosphites, followed by acid hydrolysis.

Key Steps:

-

Imine Formation: Condensation of ammonium acetate with the aldehyde yields an imine intermediate.

-

Phosphite Addition: Dialkyl phosphite (e.g., diethyl phosphite) adds to the imine, forming an α-aminophosphonate ester.

-

Hydrolysis: Acidic or basic conditions hydrolyze the ester to the phosphonic acid.

Optimization Data:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–70°C | Maximizes imine stability |

| Molar Ratio (Aldehyde:Amine:Phosphite) | 1:1.2:1.1 | Prevents side reactions |

| Hydrolysis Agent | 6M HCl | Completes ester cleavage |

This method achieves yields of 55–70%, with purity >95% after recrystallization.

Industrial Production Strategies

Continuous Flow Phosphorylation

Industrial-scale production prioritizes efficiency and safety. Continuous flow reactors facilitate the exothermic phosphorylation of 2-aminoindane by ensuring precise temperature control and reduced reaction times.

Process Overview:

-

Feedstock Preparation: 2-Aminoindane and H₃PO₃ are dissolved in tetrahydrofuran (THF).

-

Reactor Configuration: Tubular reactor with static mixers ensures homogeneous mixing.

-

Residence Time: 30–45 minutes at 90°C.

-

Workup: In-line neutralization with NaOH and solvent recovery via distillation.

Advantages:

Catalytic Asymmetric Synthesis

For enantiomerically pure variants, chiral catalysts such as BINOL-derived phosphoric acids induce asymmetry during the Kabachnik-Fields reaction. This method is critical for pharmaceutical applications requiring specific stereochemistry.

Catalytic Cycle:

-

Substrate Binding: The catalyst coordinates with the imine intermediate.

-

Stereoselective Addition: Phosphite attacks the imine’s re face, dictated by the catalyst’s chiral pocket.

-

Hydrolysis: Retains configuration, yielding the (R)- or (S)-enantiomer.

Performance Metrics:

| Catalyst Loading | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| 5 mol% | 88–92% | 65% |

| 10 mol% | 94–96% | 60% |

Reaction Optimization and Challenges

Solvent Effects on Yield

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Non-polar solvents (toluene, xylene) improve selectivity at the expense of longer reaction times.

Solvent Screening Data:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 2.4 | 58 | 97 |

| DMF | 36.7 | 72 | 89 |

| THF | 7.5 | 65 | 93 |

Byproduct Formation and Mitigation

Common byproducts include bis-phosphorylated indanes and oxidized amino groups . Strategies to suppress these include:

-

Temperature Modulation: Lower temperatures (≤80°C) reduce oxidation.

-

Protective Groups: Acetylation of the amino group before phosphorylation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Phosphorylation | 60 | 95 | Moderate | 120 |

| Kabachnik-Fields | 70 | 97 | High | 90 |

| Continuous Flow | 75 | 98 | Industrial | 75 |

Analyse Des Réactions Chimiques

Types of Reactions

(2-Amino-2,3-Dihydro-1H-Inden-2-Yl)phosphonic Acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: The phosphonic acid group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions include various substituted derivatives of (2-Amino-2,3-Dihydro-1H-Inden-2-Yl)phosphonic Acid, which can be further utilized in organic synthesis and pharmaceutical applications .

Applications De Recherche Scientifique

Chemistry

AIP serves as a catalyst or ligand in organic synthesis reactions. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in the development of complex organic compounds.

Biology

In biological research, AIP has been studied for its role as a competitive inhibitor of phenylalanine ammonia-lyase (PAL). This enzyme is crucial for the phenylpropanoid biosynthetic pathway, which produces vital phenolic compounds that affect plant growth and stress responses.

Mechanism of Action:

- AIP inhibits the formation of trans-cinnamic acid by targeting PAL, leading to altered levels of phenolic compounds in plants. This modulation can significantly impact plant health and resistance mechanisms against biotic and abiotic stressors.

Medicine

Research has explored AIP's therapeutic potential in treating various diseases due to its biological activity. Its inhibition of PAL suggests possible applications in managing conditions related to phenolic compound metabolism.

Case Study 1: Phenolic Compound Modulation

In studies involving plant biology, AIP-treated plants showed a significant reduction in phenolic compound levels, correlating with decreased resistance to pathogens. This highlights the importance of phenolic compounds in plant defense mechanisms.

Case Study 2: Impact on Plant Growth

Research indicated that plants treated with AIP exhibited stunted growth compared to controls. This underscores the role of phenolic compounds in normal plant development.

Case Study 3: Stress Response Alteration

AIP-treated plants displayed impaired responses to abiotic stressors like drought and salinity. The inhibition of PAL disrupts normal stress signaling pathways, affecting overall plant resilience.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Inhibition of PAL | Decreased trans-cinnamic acid formation | |

| Modulation of phenolic compounds | Reduced levels leading to stunted growth | |

| Altered stress response | Impaired resistance to drought |

Mécanisme D'action

The mechanism of action of (2-Amino-2,3-Dihydro-1H-Inden-2-Yl)phosphonic Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phosphonic acid group can participate in phosphorylation reactions. These interactions can modulate enzyme activity and influence biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Phosphonic Acid Derivatives

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Key Observations :

- Acidity : The target compound’s pKa (~1.03) is lower than most carboxylic acids (pKa ~2–5) and comparable to other phosphonic acids (e.g., fosfomycin: ~1.3), enhancing its solubility and metal-binding capacity .

- Hydrophilicity : Log P values <2 align with trends for phosphonic acids, making them more water-soluble than many carboxylic acids .

- Biological Specificity : Unlike bisphosphonates (e.g., HEDP), which chelate metals or inhibit osteoclasts, the indene backbone of the target compound enables selective enzyme inhibition .

Pharmacokinetic and Stability Comparisons

Bioavailability :

Stability :

- The hydrochloride salt of the target compound (CAS 1416354-35-2) enhances stability under inert atmospheres, whereas free phosphonic acids are prone to oxidation .

Activité Biologique

(2-Amino-2,3-Dihydro-1H-Inden-2-Yl)phosphonic Acid (AIP) is a synthetic compound with significant biological activity, particularly in the field of plant biology. This article delves into its mechanisms of action, applications, and relevant research findings.

AIP primarily acts as a competitive inhibitor of phenylalanine ammonia-lyase (PAL), an enzyme integral to the phenylpropanoid biosynthetic pathway. This pathway is crucial for the production of various phenolic compounds, including flavonoids and lignin, which play vital roles in plant growth and defense mechanisms against environmental stresses. By inhibiting PAL, AIP affects the biosynthesis of these important compounds.

Inhibition of Phenylalanine Ammonia-Lyase

Research indicates that AIP effectively inhibits the formation of trans-cinnamic acid by targeting PAL. This inhibition can lead to altered levels of phenolic compounds in plants, which may affect their growth and stress responses.

Applications in Plant Biology

AIP has been extensively utilized in plant biology research to study the effects of phenolic compound modulation on plant health. Its role as a PAL inhibitor allows researchers to investigate how changes in phenolic metabolism impact plant development and resistance mechanisms .

Case Studies

- Phenolic Compound Modulation : In various studies, AIP has been shown to significantly reduce the levels of certain phenolic compounds in treated plants. This reduction correlates with decreased resistance to biotic stressors such as pathogens.

- Impact on Growth : A study demonstrated that plants treated with AIP exhibited stunted growth compared to control groups, emphasizing the importance of phenolic compounds in normal plant development.

- Stress Response : AIP-treated plants displayed altered responses to abiotic stress, such as drought and salinity, indicating that the compound's inhibition of PAL disrupts normal stress signaling pathways.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Inhibition of PAL | Decreased trans-cinnamic acid formation | |

| Modulation of phenolic compounds | Reduced levels leading to stunted growth | |

| Altered stress response | Impaired resistance to drought |

Safety and Handling

While AIP has beneficial applications in research, it is essential to handle it with care due to its potential toxicity. It is classified as harmful if swallowed or inhaled and may cause skin and eye irritation.

Q & A

Q. What are the recommended methods for synthesizing (2-Amino-2,3-Dihydro-1H-Inden-2-Yl)phosphonic Acid?

Synthesis typically involves phosphonylation of the indene backbone. A common approach includes reacting 2-aminoindene derivatives with phosphorus trichloride (PCl₃) under controlled anhydrous conditions, followed by hydrolysis to yield the phosphonic acid group. Purification via recrystallization or chromatography is critical to remove unreacted intermediates. Analytical validation using NMR (¹H, ³¹P) and mass spectrometry ensures product integrity .

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

X-ray crystallography requires high-quality single crystals grown via slow evaporation or diffusion methods. Data collection using synchrotron radiation or lab-based diffractometers (e.g., Bruker D8) is followed by structure solution with SHELX software (e.g., SHELXL for refinement). Key parameters include resolving the phosphonic acid group’s geometry and hydrogen-bonding interactions. Validation tools like PLATON or OLEX2 ensure structural accuracy .

Q. What experimental protocols are used to study its enzyme inhibition activity, particularly against phenylalanine ammonia-lyase (PAL)?

PAL inhibition assays involve incubating the enzyme with the compound at varying concentrations (µM–mM range) and measuring ammonia release spectrophotometrically (e.g., via Nessler’s reagent). Competitive vs. non-competitive inhibition is determined using Lineweaver-Burk plots. IC₅₀ values should be validated with kinetic studies and compared to known inhibitors like 2-aminoindan-2-phosphonic acid derivatives .

Q. How is the compound quantified in biological matrices, and what are common analytical challenges?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and ion-pairing reagents (e.g., heptafluorobutyric acid) is recommended. Challenges include matrix interference from endogenous phosphonic acids and fosetyl derivatives. Calibration curves must account for phosphonic acid’s conversion to fosetyl equivalents (molecular weight ratio 82:110) during reporting .

Q. What are the storage and handling guidelines to ensure compound stability?

Store under inert atmosphere (argon) at room temperature, protected from light and moisture. Stability studies via accelerated degradation (40°C/75% RH) over 6 months can assess shelf life. Use desiccants and amber vials to prevent hydrolysis or oxidation of the phosphonic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory activity across different enzyme isoforms?

Discrepancies may arise from isoform-specific binding pockets. Use molecular docking (e.g., AutoDock Vina) to compare binding energies with PAL isoforms. Validate via mutagenesis studies targeting residues near the active site. Cross-reference kinetic data with structural models to identify steric or electronic factors affecting inhibition .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?

Structure-activity relationship (SAR) studies focus on modifying the indenyl ring (e.g., halogenation) or phosphonic acid substituents. High-throughput screening against kinase panels identifies selectivity. Pharmacophore modeling (e.g., Schrödinger Phase) guides rational design. In vivo toxicity assays in model organisms (e.g., zebrafish) assess specificity .

Q. How can advanced NMR techniques elucidate dynamic interactions of the compound in solution?

¹H-³¹P heteronuclear correlation (HETCOR) NMR maps hydrogen bonding between the phosphonic acid group and solvent/protein partners. Diffusion-ordered spectroscopy (DOSY) measures hydrodynamic radius changes upon binding. Paramagnetic relaxation enhancement (PRE) probes conformational flexibility in enzyme complexes .

Q. What methodologies differentiate endogenous phosphonic acid residues from exogenous sources in organic samples?

Stable isotope labeling (e.g., ¹³C or ¹⁵N) tracks exogenous compound uptake vs. microbial-derived phosphonic acid. Metabolomic profiling via HRMS distinguishes isotopic patterns. Comparative analysis of degradation pathways (e.g., fosetyl vs. non-fosetyl metabolites) using GC-MS further isolates sources .

Q. How can computational modeling predict the compound’s behavior in multi-enzyme systems?

Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions in enzyme cascades. Free-energy perturbation (FEP) calculations quantify binding affinity changes. Systems biology tools (COPASI) integrate kinetic parameters to predict metabolic flux alterations. Validate with in vitro enzyme-coupled assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.